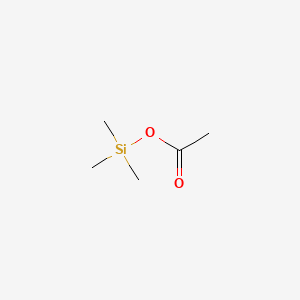

Trimethylsilyl acetate

Beschreibung

Historical Context of Silylation in Organic Synthesis

The practice of silylation, the introduction of a silyl (B83357) group into a molecule, emerged as a pivotal technique in organic chemistry during the 1960s. numberanalytics.comnumberanalytics.com Initially, the primary motivation for silylation was the protection of reactive functional groups, particularly hydroxyl groups in alcohols. numberanalytics.comfiveable.me By converting a polar and reactive alcohol into a less polar and more stable silyl ether, chemists could carry out reactions on other parts of a complex molecule without unintended side reactions. fiveable.mewikipedia.org The trimethylsilyl (B98337) (TMS) group was one of the earliest and most fundamental protecting groups developed for this purpose. nih.gov

Another early and significant application of silylation was in analytical chemistry. The conversion of non-volatile compounds, such as sugars, into their volatile trimethylsilyl derivatives allowed for their analysis by gas chromatography, a technique that was rapidly gaining prominence during that period. numberanalytics.comwikipedia.org This derivatization technique opened up new avenues for the separation and identification of complex mixtures. researchgate.net The development of various silylating agents, each with different reactivities and selectivities, expanded the synthetic chemist's toolkit, allowing for more precise control over chemical reactions. numberanalytics.com This historical foundation of protecting group chemistry and analytical derivatization set the stage for the development and application of more specialized silylating agents like trimethylsilyl acetate (B1210297).

Significance of Trimethylsilyl Acetate in Modern Chemical Transformations

This compound holds a distinct position among silylating agents due to its unique reactivity and applications. colostate.edu While it is considered to have a relatively low silylating potential compared to more aggressive reagents like trimethylsilyl chloride, this characteristic can be advantageous, allowing for more selective transformations. colostate.edu A primary role of this compound in modern organic synthesis is as a protecting group for alcohols and carboxylic acids. chemimpex.com The formation of a trimethylsilyl ether or ester is a common strategy in multi-step syntheses to temporarily mask these functional groups. chemimpex.comwikipedia.org

Beyond its role as a simple protecting group, this compound serves as a reagent in both acetylation and silylation reactions. mdpi.com It can act as an acetylating agent for alcohols under certain catalytic conditions, offering a mild and efficient method for introducing an acetate group. mdpi.comresearchgate.net Conversely, in the presence of a base, it can function as a silylating agent for sugars. mdpi.comresearchgate.net This dual reactivity makes it a valuable and versatile tool in a synthetic chemist's arsenal. Furthermore, this compound is utilized as a derivatizing agent in gas chromatography to enhance the volatility and improve the detection of polar analytes. chemimpex.com Its ability to facilitate challenging transformations and its commercial availability contribute to its significance in contemporary chemical research. mdpi.com

Evolution of this compound Applications in Academic Research

The applications of this compound in academic research have evolved from its foundational roles to more specialized and innovative uses. Initially recognized for its utility in forming silyl ethers and esters, recent research has explored its potential in more complex chemical processes. mdpi.comacs.org For instance, it has been investigated as a precursor for the generation of other valuable chemical intermediates, such as silyl ketene (B1206846) acetals. mdpi.com

A significant area of evolving research involves the use of this compound in catalysis and materials science. mdpi.comresearchgate.net Researchers have explored its use in conjunction with ionic liquids as a catalytic system for O-acetylation and O-trimethylsilylation of alcohols, highlighting a green chemistry approach due to the recyclability of the catalyst. mdpi.com In the field of materials science, this compound has been employed as a monomer in plasma-enhanced chemical vapor deposition (PECVD) to create organosilicon polymer thin films. researchgate.netconfer.cz The properties of these films can be tuned by varying the deposition conditions, leading to materials with potential applications as protective coatings or for biomedical purposes. confer.cz The ongoing exploration of this compound in areas such as the synthesis of saccharide analogues and the development of novel catalytic systems demonstrates its continuing relevance and expanding role in academic research. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2754-27-0 |

| Molecular Formula | C5H12O2Si |

| Molecular Weight | 132.23 g/mol |

| Appearance | Colorless clear liquid |

| Melting Point | -32 °C (Lit.) |

| Boiling Point | 108 °C (Lit.) |

| Density | 0.88 g/mL |

| Refractive Index | n20/D 1.38 |

Data sourced from Chem-Impex. chemimpex.com

Table 2: Comparison of Common Trimethylsilylating Agents

| Silylating Agent | Abbreviation | Key Features |

|---|---|---|

| Trimethylsilyl chloride | TMSCl | Highly reactive, often used with a base like triethylamine (B128534) or pyridine (B92270). wikipedia.org |

| Bis(trimethylsilyl)acetamide | BSA | A potent silylating agent, produces volatile byproducts. wikipedia.org |

| This compound | TMSOAc | Milder reagent, used for selective silylation and as an acetylating agent. colostate.edumdpi.com |

| Hexamethyldisilazane (B44280) | HMDS | Often used with a catalyst, suitable for silylating alcohols. mdpi.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

trimethylsilyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2Si/c1-5(6)7-8(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUNJMXHQHHWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883723 | |

| Record name | Silanol, 1,1,1-trimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2754-27-0, 13411-48-8 | |

| Record name | Trimethylsilyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2754-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002754270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013411488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanol, 1,1,1-trimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanol, 1,1,1-trimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylsilyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXX47M44WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparations of Trimethylsilyl Acetate

Traditional Laboratory Synthesis Routes

Classical methods for synthesizing trimethylsilyl (B98337) acetate (B1210297) often rely on readily available starting materials and established reaction pathways. These routes, while effective, sometimes involve harsh conditions or produce significant byproducts.

Reactions Involving Chlorotrimethylsilane (B32843) and Acetate Salts

A foundational method for preparing trimethylsilyl acetate involves the reaction of chlorotrimethylsilane with an acetate salt, most commonly sodium acetate. This nucleophilic substitution reaction displaces the chloride from the silicon atom with the acetate group. The reaction is typically driven by the formation of a stable salt byproduct, such as sodium chloride.

To enhance the reaction's efficiency, phase-transfer catalysts are often employed. These catalysts facilitate the transfer of the acetate anion from the solid phase (the salt) to the organic phase where chlorotrimethylsilane is dissolved, thereby increasing the reaction rate and yield. A patent describes a method where chlorotrimethylsilane is added dropwise to a mixture of sodium acetate, a solvent, and a phase-transfer catalyst. google.com This approach leads to a high yield of this compound with improved purity and a shorter reaction time. google.com The resulting product is then isolated by filtration to remove the precipitated sodium chloride, followed by distillation of the filtrate. google.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|---|

| Trimethyl chlorosilane | Sodium acetate | Phase-transfer catalyst | Not specified | Stirring for 2-4 hours at 10-60 °C | 98-98.5% |

Alternative Preparative Methods for this compound

Beyond the use of acetate salts, other traditional methods have been developed. One significant route involves the reaction of acetic anhydride (B1165640) with hexamethyldisilazane (B44280) (HMDS). This process is notable because it simultaneously produces another valuable silylated compound, N,O-bis(trimethylsilyl)acetamide, alongside this compound. google.comgoogleapis.com The reaction is typically conducted by heating the reactants, and the products are subsequently separated by vacuum distillation. google.com This method provides an efficient pathway to two useful silylating agents from common starting materials.

Another classical approach, though for a related compound (ethyl trimethylsilylacetate), is the Reformatsky-type reaction. This involves reacting chlorotrimethylsilane and ethyl bromoacetate (B1195939) in the presence of zinc powder and a catalytic amount of cuprous chloride. orgsyn.org The reaction proceeds by the formation of an organozinc intermediate which then reacts with chlorotrimethylsilane.

| Method | Reactants | Key Features | Products | Reference |

|---|---|---|---|---|

| Hexamethyldisilazane Route | Acetic anhydride, Hexamethyldisilazane (HMDS) | Exothermic reaction; simultaneous production of two silylated products. | This compound, N,N- or N,O-bis-trimethylsilyl acetamide | google.com |

| Reformatsky-type Reaction (for Ethyl Trimethylsilylacetate) | Chlorotrimethylsilane, Ethyl bromoacetate, Zinc | Involves an organozinc intermediate. | Ethyl trimethylsilylacetate | orgsyn.org |

Contemporary and Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. This has led to new catalytic systems and solvent-free protocols for preparing this compound and related compounds.

Catalyst-Mediated Synthesis of this compound

Catalysis offers a powerful tool for improving the synthesis of this compound, often allowing for milder reaction conditions and greater efficiency. Various catalytic systems have been explored. For instance, tunable Brønsted acidic ionic liquids (TBAILs) have been shown to efficiently catalyze the acetylation of alcohols using this compound as the acetylating agent. mdpi.com This demonstrates the utility of ionic liquids in transformations involving TMSA, highlighting their potential as green, reusable catalysts. mdpi.com

In a different approach, tetrabutylammonium (B224687) acetate (Bu4NOAc) has been used as a catalytic silicon activator in reactions involving ethyl 2-(trimethylsilyl)acetate. organic-chemistry.orgrcsi.com This type of activation is key to promoting addition reactions under mild conditions. Lewis acids have also been studied as catalysts in reactions where trimethylsilyl azide (B81097) is used in conjunction with diosgenin (B1670711) acetate, showcasing the broad applicability of catalytic systems in silyl-based transformations. nih.gov

| Catalyst Type | Specific Catalyst Example | Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Ionic Liquid | Tunable Brønsted acidic ionic liquids (TBAILs) | O-Acetylation of alcohols with TMSOAc | Metal-free, proceeds at room temperature. | mdpi.com |

| Ammonium Salt | Tetrabutylammonium acetate (Bu4NOAc) | Addition reactions of ethyl 2-(trimethylsilyl)acetate | Acts as a silicon activator under mild conditions. | organic-chemistry.orgrcsi.com |

| Phase-Transfer Catalyst | Not specified | Synthesis of TMSOAc from chlorotrimethylsilane and sodium acetate | High yield and purity, shorter reaction time. | google.com |

Solvent-Free Synthesis Protocols for this compound

Eliminating volatile organic solvents is a core principle of green chemistry. Solvent-free, or neat, reaction conditions can lead to reduced waste, lower energy consumption, and simplified product purification. researchgate.net

A highly efficient, solvent-free protocol has been developed for the conversion of various carboxylic acids into their corresponding trimethylsilyl esters using hexamethyldisilazane (HMDS). researchgate.net This method operates under mild and neutral conditions, avoids the formation of hydrogen halide byproducts, and often requires no chromatographic purification. In some cases, a catalytic amount of iodine is added to facilitate the reaction for more sterically hindered substrates. researchgate.net The simplicity and low environmental impact of this protocol make it a significant advancement over traditional methods. Research into resonant acoustic mixing (RAM) technology also points toward future solvent-free synthetic methods, which have been shown to dramatically reduce reaction times and waste in related nucleoside modification reactions. rsc.org

| Reactants | Catalyst (if any) | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Carboxylic acids, Hexamethyldisilazane (HMDS) | Iodine (catalytic amount, for some substrates) | Air atmosphere, mild and neutral conditions | No solvent, no hydrogen halide byproduct, low waste, operational simplicity. | researchgate.net |

Trimethylsilyl Acetate in Silylation Reactions

Mechanistic Aspects of Trimethylsilylation with Trimethylsilyl (B98337) Acetate (B1210297)

The efficacy of trimethylsilyl acetate as a silylating agent is rooted in the electrophilic nature of the silicon atom and the nature of the acetate leaving group. The mechanism of silylation involves the attack of a nucleophilic hydroxyl group on the silicon center of the this compound.

Pathways of O-Nucleophile Attack in Acetylation and Silylation

The protection of hydroxyl groups can be achieved through either acetylation or silylation, each proceeding through a nucleophilic attack mechanism. In acetylation, the oxygen nucleophile of the hydroxyl group attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This is followed by the departure of a leaving group (e.g., acetate or chloride).

In silylation with this compound, the oxygen nucleophile attacks the electrophilic silicon atom. The reaction proceeds via a nucleophilic substitution at the silicon center, where the acetate ion acts as the leaving group. Silylation is often used to protect alcohols, as well as amines, carboxylic acids, and terminal alkynes wikipedia.org. The resulting silyl (B83357) ethers are generally stable under basic conditions wikipedia.org. The fundamental mechanism for silylation with silyl halides involves the deprotonation of the alcohol by a base, followed by the attack of the resulting alkoxide on the silicon atom of the silyl halide in an SN2-type reaction wikipedia.org.

A key distinction lies in the nature of the electrophilic center and the resulting bond. The Si-O bond is significantly longer and more polarized than the C-O bond, which can influence the accessibility of the electrophilic center to the incoming nucleophile.

Role of Acid Activation in Silyl Acetate Reactivity

Acid catalysis can play a significant role in enhancing the reactivity of silylating agents, including this compound. In the context of silyl/acetate exchange reactions on per-O-silylated sugars, acetic acid has been identified as a crucial component. The proposed mechanism involves the protonation of the silyl ether oxygen atom, which facilitates the subsequent nucleophilic attack anu.edu.au. While this describes the role of acid in an exchange reaction, a similar principle applies to the activation of this compound itself.

Protonation of the carbonyl oxygen of the acetate group in this compound increases the electrophilicity of the silicon atom. This activation makes the silicon center more susceptible to nucleophilic attack by a hydroxyl group. The acid catalyst essentially improves the leaving group ability of the acetate moiety, thereby accelerating the rate of the silylation reaction.

Applications in Hydroxyl Group Protection

This compound is utilized for the temporary protection of hydroxyl groups in a variety of organic compounds. The formation of a trimethylsilyl ether masks the reactivity of the hydroxyl group, allowing for chemical transformations to be carried out on other parts of the molecule.

Silylation of Alcohols, Phenols, and Thiols

This compound can be used to silylate alcohols, phenols, and thiols to form the corresponding trimethylsilyl ethers and thioethers. The reactivity of these functional groups towards silylation generally follows the order of their nucleophilicity and acidity.

Alcohols: Primary, secondary, and tertiary alcohols can be silylated to afford trimethylsilyl ethers. The reaction rate can be influenced by steric hindrance around the hydroxyl group wikipedia.org.

Phenols: Phenols, being more acidic than alcohols, are readily silylated. Enzymatic silylation studies have shown a preference for phenols over aliphatic alcohols nih.gov.

Thiols: Thiols are more acidic and generally more nucleophilic than their alcohol counterparts, suggesting they can be readily silylated masterorganicchemistry.com. The formation of trimethylsilyl thioethers provides a means to protect the sulfhydryl group during synthesis.

The relative reactivity of these functional groups can be exploited for selective protection in polyfunctional molecules.

Selective Trimethylsilylation of Sugars and Carbohydrates

In carbohydrate chemistry, selective protection of multiple hydroxyl groups is a significant challenge. Trimethylsilylation offers a valuable tool in this regard. While direct selective silylation of unprotected sugars with this compound can be challenging due to the similar reactivity of the hydroxyl groups, a powerful strategy involves the per-O-silylation of the sugar followed by a regioselective silyl/acetate exchange tandfonline.comuni-muenchen.de.

In this approach, the carbohydrate is first fully silylated to enhance its solubility in organic solvents. Subsequent treatment with acetic acid in a mixture of pyridine (B92270) and acetic anhydride leads to a regioselective exchange of a trimethylsilyl group for an acetate group anu.edu.au. Research has shown that the primary C-6 hydroxyl group is typically the first to undergo this exchange, followed by the anomeric position uni-muenchen.de. The degree of exchange can be controlled by the concentration of acetic acid and the reaction conditions, including the use of microwave irradiation to hasten the process tandfonline.comuni-muenchen.de. This methodology provides access to selectively acetylated monosaccharides that are valuable intermediates in the synthesis of complex carbohydrates uni-muenchen.de.

| Monosaccharide | Reactant | Conditions | Major Product(s) | Yield (%) |

|---|---|---|---|---|

| per-O-TMS Glucose | 4 equiv. Acetic Acid | rt, 48 h | 6-O-acetylglucoside and 1,6-di-O-acetyl-glucoside | 66 and 22 |

| per-O-TMS Mannose | 2 equiv. Acetic Acid | rt | 6-O-acetylmannoside and 1,6-di-O-acetyl-mannoside | 70 and 16 |

Trimethylsilylation of Steroids

The protection of hydroxyl groups in steroids is a common requirement in the synthesis of steroid derivatives and for the analysis of anabolic steroids nih.govresearchgate.net. Trimethylsilylation is a widely used derivatization technique to increase the volatility and stability of steroids for gas chromatography-mass spectrometry (GC-MS) analysis nih.gov.

While various silylating agents such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)acetamide (BSA) are commonly employed for the derivatization of anabolic steroids, this compound can also be used for the protection of steroidal hydroxyl groups nih.govresearchgate.net. The selective protection of different hydroxyl groups in a steroid molecule can be challenging due to their varying steric environments. For instance, in corticosteroids, the 11β-hydroxyl group can be selectively silylated, and this silyl ether shows surprising stability, which is attributed to steric hindrance from the two axial methyl groups at positions 10 and 13 tandfonline.com. This selective protection allows for subsequent reactions at other positions, such as the 17-hydroxyl group tandfonline.com.

Silylation of Other Functional Groups

The reactivity of this compound extends to a variety of other functional groups, facilitating the introduction of a trimethylsilyl (TMS) group, which can serve as a protective group or activate the substrate for subsequent reactions.

Carboxylic Acids and Carboxyl Function

The conversion of carboxylic acids to their corresponding trimethylsilyl esters is a common strategy in organic synthesis to temporarily protect the acidic proton and increase the solubility of the compound in organic solvents. While various silylating agents are employed for this purpose, the use of this compound has also been explored. The reaction involves the transfer of the trimethylsilyl group from the acetate to the carboxylate.

The efficiency of this silylation can be influenced by both electronic and steric factors of the carboxylic acid substrate. Although detailed quantitative studies are limited in readily available literature, it is understood that the reaction proceeds to establish an equilibrium. The position of this equilibrium is dependent on the relative acidities of the carboxylic acid and acetic acid.

| Substrate | Reagent | Product | Notes |

| Carboxylic Acid (R-COOH) | This compound | Trimethylsilyl ester (R-COOTMS) | Reaction is equilibrium-driven. |

It is important to note that other silylating agents, such as hexamethyldisilazane (B44280) (HMDS), are often preferred for the preparation of trimethylsilyl esters due to more favorable reaction kinetics and thermodynamics. researchgate.netgoogle.com

Amines and Amides

The silylation of amines and amides is a crucial step in many synthetic sequences, enhancing the nucleophilicity of the nitrogen atom or protecting the N-H bond. While a wide array of silylating agents like trimethylsilyl chloride (TMS-Cl) and N,O-bis(trimethylsilyl)acetamide (BSA) are commonly used for N-silylation, the application of this compound for this transformation is not well-documented in scientific literature. core.ac.ukresearchgate.netwikipedia.org

The basicity of amines and the acidity of the N-H proton in amides are key factors that would govern their reactivity towards this compound. In principle, a transsilylation reaction could occur, but the equilibrium is expected to heavily favor the starting materials due to the higher basicity of most amines and amides compared to the acetate anion.

| Substrate | Reagent | Product | Notes |

| Primary/Secondary Amine (R-NH2, R2-NH) | This compound | N-silylated amine (not typically observed) | Unfavorable equilibrium. |

| Primary/Secondary Amide (R-CONH2, R-CONHR') | This compound | N-silylated amide (not typically observed) | Unfavorable equilibrium. |

Ketones and Enols

The formation of silyl enol ethers from ketones and their enol forms is a cornerstone of modern organic synthesis, providing access to versatile enolate equivalents. The most common methods for this transformation involve the use of strong bases followed by trapping with a silyl halide, or the use of silyl triflates.

The direct use of this compound for the O-silylation of ketones or enols to generate silyl enol ethers is not a standard or reported method. The relatively low silylating potential of this compound makes it an unlikely candidate for this transformation under typical conditions. colostate.edu One related reagent, ethyl trimethylsilylacetate, has been shown to silylate enolizable ketones but requires the presence of a specific activator. thieme-connect.dercsi.com

The standard protocols for the synthesis of trimethylsilyl enol ethers rely on more reactive silylating agents. wikipedia.orgmdpi.comresearchgate.netnsf.gov

| Substrate | Reagent | Product | Notes |

| Ketone (enolizable) | This compound | Silyl enol ether (not typically observed) | Ineffective reagent for this transformation. |

| Enol | This compound | Silyl enol ether (not typically observed) | Ineffective reagent for this transformation. |

Reaction Mechanisms and Catalysis in Trimethylsilyl Acetate Mediated Transformations

Role of Lewis Acids and Brønsted Acids in Catalysis

The electrophilicity of substrates in reactions involving trimethylsilyl (B98337) acetate (B1210297) is frequently enhanced through the use of acid catalysts. Both Lewis and Brønsted acids play a pivotal role in activating carbonyl groups and other electrophiles, thereby facilitating nucleophilic attack. mdpi.com The choice of acid can significantly influence the reaction pathway and efficiency. For instance, the activation of anhydrides for acetylation, a reaction where trimethylsilyl acetate can act as an acetyl donor, often requires catalysts like protic acids or Lewis acids to overcome the poor nucleophilicity of hydroxyl groups. mdpi.com

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful and multifaceted reagent in organic synthesis, functioning as both a potent Lewis acid and a silylating agent. acs.orgontosight.ai Its high reactivity is attributed to the triflate group, which is an excellent leaving group. ontosight.ai TMSOTf is particularly effective in activating carbonyl compounds and their derivatives, such as acetals, enhancing their electrophilicity. acs.org

A key application of TMSOTf is in mediating aldol-type reactions involving this compound. organic-chemistry.orgrichmond.edu In these transformations, TMSOTf can play a dual role. It can facilitate the in situ formation of a more reactive nucleophile, the bis-silyl ketene (B1206846) acetal (B89532), from this compound in the presence of a base. organic-chemistry.orgrichmond.edu Subsequently, the residual TMSOTf acts as a Lewis acid catalyst to promote the Mukaiyama aldol (B89426) addition of this ketene acetal to an aldehyde. organic-chemistry.orgrichmond.edu This one-pot, three-step process, which includes trimethylsilyl ester formation, bis-silyl ketene acetal formation, and the final TMSOTf-catalyzed aldol addition, provides a mild and efficient route to β-hydroxy carboxylic acids after an acidic workup. organic-chemistry.orgrichmond.eduacs.org

The proposed mechanism for this reaction is outlined below:

Ester Silylation (if starting from acetic acid): Acetic acid reacts with TMSOTf and a trialkylamine base to form this compound (TMSOAc). richmond.edu

Ketene Acetal Formation: A second equivalent of TMSOTf activates the TMSOAc towards deprotonation by the base, leading to the formation of the bis-silyl ketene acetal. richmond.edu

Mukaiyama Aldol Addition: The highly nucleophilic bis-silyl ketene acetal attacks the aldehyde, which is activated by TMSOTf, to form the silylated aldol adduct. organic-chemistry.orgrichmond.edu

This strategy highlights the unique capability of TMSOTf to serve as both the silylating agent and the Lewis acid catalyst within a single pot. richmond.edu Beyond aldol reactions, TMSOTf also mediates the condensation of (trimethylsilyl)acetonitrile (B92778) with dimethyl acetals, where it is believed to activate the acetal to form an oxocarbenium ion while simultaneously catalyzing the isomerization of the nitrile to a more nucleophilic N-silyl ketene imine tautomer. acs.orgrichmond.edu

Tunable Brønsted acidic ionic liquids (TBAILs) have emerged as efficient and recyclable catalysts for O-acetylation reactions using this compound as the acetyl donor. mdpi.com This method presents a green alternative to traditional acetylation procedures that often rely on costly or toxic catalysts and environmentally harmful solvents. mdpi.com The acetylation of various alcohols with this compound proceeds at room temperature in the presence of catalytic amounts of an imidazolium-based TBAIL, affording the corresponding acetate esters in good to excellent yields. mdpi.com

Research suggests that the TBAIL-catalyzed acetylation using this compound proceeds via a silylation intermediate. mdpi.com The Brønsted acid activates the alcohol, which is then silylated by the this compound. The resulting silylated alcohol is a more reactive intermediate for the subsequent acetylation step. This pathway allows for the selective acetylation of primary alcohols over phenolic hydroxyl groups under standard conditions. mdpi.com

| Alcohol Substrate | Product | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzyl alcohol | Benzyl acetate | TBAIL 1a | 4 | 95 |

| 1-Phenylethanol | 1-Phenylethyl acetate | TBAIL 1a | 4 | 92 |

| Cinnamyl alcohol | Cinnamyl acetate | TBAIL 1a | 4 | 94 |

| Geraniol | Geranyl acetate | TBAIL 1a | 4 | 90 |

| Menthol | Menthyl acetate | TBAIL 1a | 4 | 85 |

Note: Reactions were performed using the alcohol (1 mmol), TBAIL 1a (0.05 mmol), and TMSOAc (2 mmol) at room temperature. Yields are isolated yields. mdpi.com

Metal salts, and particularly metal triflates (M(OTf)x), are recognized as effective Lewis acid catalysts for various organic transformations, including acetylation reactions. mdpi.comnih.gov They are often considered attractive alternatives to conventional Lewis acids due to their lower toxicity and tolerance to water in some cases. nih.gov Several metal triflates have been reported to catalyze acetylation, including those of copper (Cu(OTf)₂), bismuth (Bi(OTf)₃), scandium (Sc(OTf)₃), cerium (Ce(OTf)₃), and indium (In(OTf)₃). nih.gov While many of these studies utilize acetic anhydride (B1165640) as the acetylating agent, the principle of Lewis acidic activation of the carbonyl acceptor or the acyl donor is broadly applicable. mdpi.comnih.gov For example, zinc triflate (Zn(OTf)₂) has been employed as a catalyst in one-pot syntheses involving nitriles and trimethylsilyl azide (B81097). researchgate.net

Transition metal triflates such as iron(III) triflate (Fe(OTf)₃) and hafnium(IV) triflate (Hf(OTf)₄) have demonstrated catalytic activity in the conversion of esters, like octyl acetate, to olefins through C–O bond cleavage under solvent-free conditions. rsc.org This indicates their capacity to activate ester functionalities, a role that could be extended to reactions involving this compound. In the context of silylation of allyl acetates, palladium catalysts are used to form an intermediate π-allyl complex, which then undergoes the loss of this compound to generate a trimethylenemethane (TMM) complex for subsequent cycloadditions. acs.org

Base-Catalyzed Reactions Involving this compound

While acid catalysis is common, base-catalyzed transformations involving this compound and its derivatives are also significant. These reactions typically proceed through the deprotonation of an α-carbon or the activation of the silicon center. Strong, non-metallic organic superbases, such as the phosphazene t-Bu-P4, can catalyze the condensation of ethyl trimethylsilylacetate with carbonyl compounds. rsc.org This reaction, a variation of the Peterson olefination, proceeds smoothly at low temperatures to yield α,β-unsaturated esters. rsc.org Weaker phosphazene bases or DBU show no catalytic effect under the same conditions, highlighting the need for a sufficiently strong base to generate the reactive carbanion. rsc.org

Lewis bases, including carboxylate salts like lithium acetate (AcOLi) and tetrabutylammonium (B224687) acetate, are also effective catalysts for reactions involving silyl (B83357) enol ethers, which can be derived from this compound. nih.govoup.com These catalysts have been successfully employed in Mannich-type reactions and Michael additions. nih.govoup.com For instance, lithium acetate can catalyze the reaction between trimethylsilyl enol ethers and aldimines, even in water-containing DMF. nih.gov The proposed mechanism involves the activation of the silyl enolate by the Lewis base. Similarly, catalytic amounts of tetrabutylammonium acetate (Bu₄NOAc) promote the addition of ethyl 2-(trimethylsilyl)acetate to various aldehydes and ketones, affording β-hydroxy esters under mild conditions. rcsi.com The choice of the base is crucial; a weaker activator like tetrabutylammonium acetate favors the addition product, whereas a stronger activator can promote subsequent elimination to form the α,β-unsaturated ester. rcsi.com

Mechanistic Investigations of Specific Reactions

The aldol reaction of this compound is a cornerstone transformation that has been mechanistically scrutinized. A particularly well-studied pathway is the Mukaiyama aldol reaction, which utilizes silyl enol ethers or silyl ketene acetals as enolate equivalents under Lewis acidic conditions. organic-chemistry.orgorganic-chemistry.org When this compound is used as the starting material or generated in situ from acetic acid, the reaction is believed to proceed via a bis-silyl ketene acetal intermediate, CH₂=C(OSiMe₃)₂. organic-chemistry.orgrichmond.edu

This key intermediate is formed in a one-pot process in the presence of TMSOTf and a trialkylamine base. organic-chemistry.orgrichmond.edu The TMSOTf first activates the silyl ester, facilitating deprotonation by the amine base to generate the highly nucleophilic ketene acetal. richmond.edu This intermediate then engages in a TMSOTf-catalyzed Mukaiyama aldol addition with an aldehyde electrophile. organic-chemistry.orgrichmond.edu This method is especially effective for non-enolizable aldehydes, leading to β-hydroxy carboxylic acids (after workup) with high conversion rates. organic-chemistry.org The reaction avoids the harsh, strongly basic conditions typically required to form dianions from carboxylic acids. richmond.edu

| Aldehyde | Base | Time (h) | Conversion (%) | Product (after acidic workup) |

|---|---|---|---|---|

| Benzaldehyde | i-Pr₂NEt | 2 | >95 | 3-Hydroxy-3-phenylpropanoic acid |

| 4-Nitrobenzaldehyde | i-Pr₂NEt | 2 | >95 | 3-Hydroxy-3-(4-nitrophenyl)propanoic acid |

| 4-Chlorobenzaldehyde | i-Pr₂NEt | 2 | >95 | 3-(4-Chlorophenyl)-3-hydroxypropanoic acid |

| 2-Naphthaldehyde | i-Pr₂NEt | 2 | >95 | 3-Hydroxy-3-(naphthalen-2-yl)propanoic acid |

| Furil | i-Pr₂NEt | 2 | >95 | 3-(Furan-2-yl)-3-hydroxypropanoic acid |

Note: Reactions performed with TMSOAc, aldehyde, i-Pr₂NEt, and TMSOTf in CH₂Cl₂ at room temperature. Conversion determined by ¹H NMR of the crude reaction mixture. organic-chemistry.org

The reactivity of silyl ketene acetals in aldol reactions is also influenced by other types of catalysts. For example, Al³⁺ ion-exchanged montmorillonite (B579905) clay can efficiently catalyze the aldol reaction of silyl ketene acetals with various carbonyl compounds, yielding β-trimethylsiloxy esters. oup.com

Acylation Mechanisms of Amines, Alcohols, and Thiols

The acylation of amines, alcohols, and thiols using this compound is a versatile and efficient method for the introduction of an acetyl group, a crucial transformation in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and materials. arkat-usa.org The reaction generally proceeds under mild conditions and offers good to excellent yields. arkat-usa.orgmdpi.com

A proposed mechanism for this transformation involves the activation of the acetyl group of this compound by an acid or catalyst. This activation generates a transient, highly electrophilic species. Subsequently, the nucleophilic amine, alcohol, or thiol attacks this activated intermediate. The final step involves the protonation of the acylated nucleophile, leading to the formation of the corresponding amide, ester, or thioester, respectively. arkat-usa.org

The reaction can be catalyzed by various substances, including trimethylsilyl trifluoromethanesulfonate (TMSOTf), which acts as a powerful Lewis acid. arkat-usa.orgrsc.org In a typical procedure, a mixture of the substrate (amine, alcohol, or thiol) and this compound in a solvent like dichloromethane (B109758) is treated with a catalytic amount of TMSOTf at room temperature. arkat-usa.org The reaction's progress can be monitored by thin-layer chromatography (TLC). arkat-usa.org

The use of tunable Brønsted acidic ionic liquids (TBAILs) has also been reported as an effective catalyst for the O-acetylation of alcohols with this compound. This method offers a green, solvent-free, and metal-free protocol that can be performed at room temperature with good to excellent yields. mdpi.com

A plausible reaction pathway when using an acid catalyst is delineated below:

Activation: The acid catalyst protonates the carbonyl oxygen of this compound, increasing its electrophilicity.

Nucleophilic Attack: The lone pair of electrons on the nitrogen (of an amine), oxygen (of an alcohol), or sulfur (of a thiol) attacks the activated carbonyl carbon.

Proton Transfer and Elimination: A proton is transferred from the attacking nucleophile to the trimethylsiloxy group, which is then eliminated as trimethylsilanol (B90980) (or its equivalent), yielding the final acylated product.

This methodology has been successfully applied to a broad range of substrates, including primary, secondary, benzylic, and cyclic alcohols, as well as phenols, amines, and thiols, demonstrating its wide applicability in organic synthesis. arkat-usa.org

Mechanisms of Furan (B31954) Synthesis from Propargyl Acetates

A one-pot synthesis of 2-methylfurans from 3-(trimethylsilyl)propargyl acetates has been developed, which proceeds through a proposed multi-step mechanism involving alkylation, cyclization, and desilylation. richmond.edu This reaction is typically promoted by trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a base such as triethylamine (B128534). richmond.edu

The proposed mechanistic sequence is as follows:

Enol Silane (B1218182) Formation: In the presence of TMSOTf and triethylamine, a ketone is converted to its corresponding enol silane. richmond.eduresearchgate.net

Alkylation: The propargyl acetate, activated by TMSOTf, generates a propargyl cation. The enol silane then attacks this cation, forming a β-alkynyl ketone intermediate. researchgate.net

Acid-Catalyzed Cyclization: Upon the addition of water, triflic acid is generated in situ. This acid catalyzes the cyclization of the β-alkynyl ketone. The cyclization is believed to proceed via an attack of the enol or enolate on the activated alkyne. richmond.edu

Desilylation and Aromatization: The resulting intermediate undergoes a thermodynamically driven aromatization, followed by an acid-promoted desilylation to yield the final furan product. richmond.edu

Experimental evidence supports this proposed pathway. The reaction of 3-(trimethylsilyl)propargyl carboxylates with ketones in the presence of TMSOTf and triethylamine at 0°C in methylene (B1212753) chloride, followed by warming to room temperature after the addition of water, provides the desired 2-methylfurans in yields ranging from 52-86%. richmond.eduresearchgate.net The scope of the reaction has been explored with various propargyl acetates, including those with aryl substituents. While electron-poor aryl derivatives were found to be unreactive, those with halogen-substituted or electron-rich aryl groups reacted successfully. richmond.edu

Table 1: Scope of Propargyl Acetate in Furan Synthesis This interactive table summarizes the yield of 2-methylfurans from the reaction of various propargyl acetates with acetophenone.

| Entry | Propargyl Acetate Substituent | Yield (%) |

|---|---|---|

| 1 | Phenyl | 86 |

| 2 | 4-Bromophenyl | 75 |

| 3 | 4-Chlorophenyl | 78 |

| 4 | 4-Fluorophenyl | 81 |

| 5 | 4-Methoxyphenyl | 72 |

| 6 | 2-Naphthyl | 80 |

Steric Acceleration in Pyrolysis Reactions

The gas-phase pyrolysis of esters is a classic unimolecular elimination reaction that proceeds through a cyclic six-membered transition state. Studies on the pyrolysis of 3,3,3-tris(trimethylsilyl)propyl acetate have revealed a significant rate enhancement attributed to steric acceleration. scispace.comrsc.org

The rate of the unimolecular, first-order decomposition of 3,3,3-tris(trimethylsilyl)propyl acetate was measured over a temperature range of 633.1 to 687.8 K. scispace.comrsc.org The Arrhenius parameters determined from these measurements are a log A value of 12.485 s⁻¹ and an activation energy (Eact) of 189.60 kJ mol⁻¹. scispace.comrsc.org

These findings also provide insight into the electronic effects in similar reactions. The much larger rate enhancement (125-fold per β-hydrogen) observed for the smaller trimethylsilyl substituent is now understood to be primarily due to C-Si hyperconjugative stabilization of the partial positive charge that develops at the α-carbon in the transition state of this electrocyclic reaction. rsc.org While hyperconjugation involving the electrons of the C-C(SiMe₃)₃ bond is a possible explanation for the observed acceleration in the case of 3,3,3-tris(trimethylsilyl)propyl acetate, it is considered less probable than the dominant steric effect. rsc.org

Computational Studies on Reaction Pathways (e.g., Trimethylsilylacetylenes with Antimony Pentafluoride)

The reaction of trimethylsilylacetylenes with the strong Lewis acid antimony pentafluoride has been investigated using matrix isolation infrared spectroscopy and quantum-mechanical calculations. acs.orgresearchgate.netnih.govacs.org These studies have revealed two distinct reaction pathways. acs.orgresearchgate.netnih.govacs.org

The first pathway involves the replacement of the trimethylsilyl group to produce neutral antimony acetylides of the form F₄SbC≡CR. acs.orgresearchgate.netnih.govacs.org The second, and more electronically intriguing, pathway is the protonation of the acetylenic bond, which leads to the formation of a silyl cation. acs.orgresearchgate.netnih.govacs.org

Computational studies at the MP4(SDQ)/6-311G(d,p) level of theory indicate that for R = H and SiMe₃, the resulting silyl cation is fully bridged. acs.orgresearchgate.net These calculations show a high total charge on the bridging trimethylsilyl group and low bond orders between the silicon of the trimethylsilyl group and the acetylenic carbons. acs.orgresearchgate.net These computational findings are strong indicators of a high degree of silyl cation character in these species. acs.orgresearchgate.netacs.org The calculated geometric parameters, such as small Si-C-C angles and elongated Si-C bonds, further support the description of these intermediates as silyl cations. acs.org

The energy profiles calculated at the CCSD(T)/6-311++G(2d,2p)//B3LYP/6-311G(2d,p) level for the isomerization of the initially formed (CH₃)₃Si⁺-acetylene complex show that the pathway to the CH₂C(CH₃)Si(CH₃)₂⁺ isomer has the lowest activation energy barrier. researchgate.net This suggests that the energy released during the initial association of the trimethylsilyl cation and acetylene (B1199291) at low pressure is sufficient to drive the isomerization to a species where the positive charge resides on the more electropositive silicon atom. researchgate.net

Radical-Based Reactions Involving Trimethylsilyl Silanes

Tris(trimethylsilyl)silane, (TMS)₃SiH, is a versatile reagent in radical-based organic synthesis. nih.govresearchgate.net The (TMS)₃Si• radical, generated from (TMS)₃SiH, is a key intermediate in a variety of transformations, including reductions, hydrosilylations, and consecutive radical reactions. nih.govresearchgate.net

The general mechanism for these reactions begins with the generation of the tris(trimethylsilyl)silyl radical, (TMS)₃Si•. This can be achieved through thermal or photochemical initiation. conicet.gov.ar The silyl radical then participates in a chain reaction. For instance, in a reduction reaction, the silyl radical abstracts an atom or group from the substrate, generating a carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of (TMS)₃SiH, yielding the reduced product and regenerating the (TMS)₃Si• radical to continue the chain. researchgate.net

The radical-based hydrosilylation of carbon-carbon double or triple bonds is another important application. nih.gov The (TMS)₃Si• radical adds to the multiple bond in an anti-Markovnikov fashion to form a radical adduct. This adduct then abstracts a hydrogen atom from (TMS)₃SiH to give the hydrosilylation product and propagate the radical chain. nih.gov These reactions are known for their high regioselectivity and good yields. nih.gov

The reactivity of the (TMS)₃Si• radical has been studied through both experimental techniques like laser flash photolysis and quantum mechanical calculations. researchgate.net These studies have shown that the reactivity of the (TMS)₃Si• radical towards terminal olefins is influenced by a combination of polar and enthalpy effects. researchgate.net

Advanced Synthetic Applications of Trimethylsilyl Acetate

Multi-Component and One-Pot Reactions

One-pot and multi-component reactions are highly valued in organic synthesis for their efficiency in building molecular complexity from simple precursors in a single reaction vessel, which minimizes purification steps and reduces waste. While not always the most common reagent, trimethylsilyl (B98337) acetate (B1210297) and related silyl (B83357) compounds play a role in facilitating these complex transformations.

In the realm of amide synthesis, a one-pot protocol has been developed using trimethylsilyl azide (B81097) to convert carboxylic acids and amines into amides at room temperature. arkat-usa.orgresearchgate.net This process proceeds through an in-situ generated acyl azide intermediate. arkat-usa.org While this specific protocol uses trimethylsilyl azide, the underlying principle of activating a carboxylic acid with a silyl reagent is relevant. Trimethylsilyl acetate can be involved in similar transformations where the acetate group can act as a leaving group or a mild base.

Furthermore, trimethylsilyl enol ethers, which can be generated in situ from ketones using silylating agents in the presence of a base, are key intermediates in one-pot Mukaiyama aldol (B89426) reactions with aldehydes. deepdyve.comrsc.org These reactions, often promoted by a Lewis acid, allow for the efficient formation of β-hydroxy carbonyl compounds. rsc.org The choice of silylating agent and reaction conditions, including temperature, can influence the chemoselectivity and diastereoselectivity of the products. rsc.org

Regioselective and Stereoselective Transformations

The ability to control the regioselectivity and stereoselectivity of a reaction is a cornerstone of modern synthetic chemistry. This compound and its components are instrumental in specific transformations that achieve high levels of control.

A significant application of this compound's components is in the "Regioselective Silyl Exchange Technology" (ReSET), a method for the selective protection and modification of carbohydrates. nih.govacs.orgnih.govrsc.orgresearchgate.net Carbohydrates present a synthetic challenge due to the presence of multiple hydroxyl groups with similar reactivity. acs.orgnih.gov The ReSET process addresses this by first per-O-slylating a carbohydrate to make it soluble in organic solvents. nih.gov Subsequent treatment with acetic acid in a mixture of pyridine (B92270) and acetic anhydride (B1165640) leads to a regioselective exchange of trimethylsilyl (TMS) ethers for acetate groups. nih.govacs.orgnih.gov

The regioselectivity of this exchange is influenced by several factors, including the concentration of acetic acid, temperature, and the use of microwave irradiation to accelerate the process. nih.govacs.orgnih.gov In monosaccharides like galactose, the C-6 trimethylsilyl group is the first to exchange, followed by the anomeric silyl acetal (B89532). nih.gov This methodology has been successfully applied to various disaccharides, including lactose, melibiose (B213186), cellobiose, and trehalose, providing rapid access to orthogonally protected building blocks that are valuable for the synthesis of complex glycoconjugates. nih.govacs.orgnih.gov

The proposed mechanism for the ReSET process involves the formation of a pyridinium-acetate salt from acetic acid and pyridine. The acetate ion then attacks the silicon atom of a TMS ether, leading to the cleavage of the Si-O bond and subsequent acetylation. nih.gov The steric and electronic environment of the different silyl groups on the carbohydrate determines the order and rate of the exchange. nih.gov

Table 1: Disaccharides Subjected to Regioselective Silyl/Acetate Exchange (ReSET)

| Disaccharide | Reference |

|---|---|

| Lactose | nih.govacs.orgnih.gov |

| Melibiose | nih.govacs.orgnih.gov |

| Cellobiose | nih.govacs.orgnih.gov |

The enantioselective synthesis of α-hydroxyallylsilanes is an important transformation as the products are versatile intermediates in organic synthesis. While various methods exist for their preparation, the direct involvement of this compound in these specific enantioselective syntheses is not widely documented in the scientific literature.

The synthesis of syn- and anti-β-hydroxyallylsilanes has been achieved with high enantioselectivity through the hydroboration of allenylsilanes with chiral borane (B79455) reagents, followed by reaction with aldehydes. nih.gov Other approaches involve the use of γ-silylallylmetal reagents. nih.gov Catalytic enantioselective methods are also being developed to access these valuable building blocks. figshare.comacs.orgnih.govnih.govmdma.chescholarship.org These methods typically rely on chiral catalysts and other silyl or borane reagents to control the stereochemical outcome.

Derivatization Strategies for Analytical Purposes

Derivatization is a crucial step in chemical analysis, particularly for gas chromatography-mass spectrometry (GC-MS), where non-volatile or polar compounds are chemically modified to increase their volatility and thermal stability. tcichemicals.comnih.govphenomenex.com

Trimethylsilylation is a common derivatization technique used to prepare samples for GC-MS analysis. tcichemicals.comnih.govphenomenex.com This process involves the replacement of active hydrogens in polar functional groups, such as hydroxyls, carboxyls, thiols, and amines, with a trimethylsilyl (TMS) group. tcichemicals.comphenomenex.com The resulting TMS derivatives are more volatile and less polar, making them suitable for GC analysis. tcichemicals.com

While trimethylsilylation is a standard procedure, this compound is not a commonly used primary reagent for this purpose. The most prevalent silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and trimethylchlorosilane (TMCS), often used as a catalyst. nih.govthescipub.com These reagents are highly reactive and effectively derivatize a wide range of analytes, from sugars and amino acids to steroids and phenols. tcichemicals.com

Table 2: Common Trimethylsilylating Reagents for GC-MS Derivatization

| Reagent | Abbreviation |

|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA |

| Trimethylchlorosilane | TMCS |

| N,O-Bis(trimethylsilyl)acetamide | BSA |

In the fields of metabolomics and forensic analysis, GC-MS is a powerful tool for the identification and quantification of a wide array of compounds in complex biological matrices. nih.govthescipub.comresearchgate.netmdpi.comnih.govresearchgate.net Derivatization is an essential sample preparation step in these disciplines to analyze polar and non-volatile metabolites and drugs. nih.govresearchgate.netmdpi.com

Similar to general GC-MS analysis, trimethylsilylation is the most widely used derivatization method in metabolomics and forensic toxicology. nih.govthescipub.comnih.gov The conversion of polar metabolites, such as organic acids, amino acids, sugars, and sugar alcohols, into their TMS derivatives is a routine procedure. nih.gov In forensic analysis, silylation is crucial for the detection of drugs and their metabolites, including benzodiazepines. nih.gov

The reagents of choice in these fields are overwhelmingly BSTFA and MSTFA, often with the addition of a catalyst like TMCS. thescipub.comnih.gov These reagents provide efficient and reproducible derivatization, which is critical for the quantitative analysis required in metabolomics and the reliable identification needed in forensic science. researchgate.netnih.gov While this compound contains the necessary TMS group, its application as a primary derivatizing agent in these specialized fields is not common practice, with the more reactive and versatile reagents being the standard. thescipub.comnih.gov

Interactions and Reactivity with Other Reagents and Systems

Reactivity with Organometallic Species

While specific detailed studies on the reaction of trimethylsilyl (B98337) acetate (B1210297) with organometallic reagents are not extensively documented, its reactivity can be largely inferred from the well-established behavior of esters with such species. Organometallic compounds, particularly Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles and strong bases. Their primary mode of reaction with esters involves nucleophilic acyl substitution at the carbonyl carbon.

The general mechanism proceeds in two stages. Initially, the organometallic reagent adds to the carbonyl group of the ester, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, eliminating the leaving group, which in the case of trimethylsilyl acetate is the trimethylsiloxide anion ([(CH₃)₃SiO]⁻). The resulting product is a ketone.

However, the reaction often does not stop at the ketone stage. Ketones are also highly reactive towards organometallic reagents. Therefore, if a second equivalent of the organometallic reagent is present, it will readily add to the newly formed ketone, generating a tertiary alcohol upon acidic workup.

Reaction Scheme with Grignard Reagents:

First Addition: R-MgX + (CH₃)₃SiOCOCH₃ → R-CO-CH₃ + (CH₃)₃SiOMgX

Second Addition: R-MgX + R-CO-CH₃ → R₂C(OMgX)CH₃

Workup: R₂C(OMgX)CH₃ + H₃O⁺ → R₂C(OH)CH₃ + Mg²⁺ + X⁻ + H₂O

A similar reaction pathway is expected with organolithium reagents. Due to their generally higher reactivity compared to Grignard reagents, reactions with organolithium compounds are often faster and may be more difficult to control at the ketone stage.

It is important to note that this compound also has the potential to act as a silylating agent, transferring the trimethylsilyl group to other molecules. However, its silylating potential is considered low compared to other common silylating agents like trimethylsilyl chloride or bis(trimethylsilyl)acetamide.

Interaction with Functionalized Surfaces and Materials

This compound serves as a valuable reagent for the surface modification of various materials, imparting hydrophobicity and altering surface energy. This is particularly evident in its application for grafting trimethylsilyl groups onto materials like aluminosilicates and in plasma polymerization processes.

Aluminosilicates are widely used as catalysts in various chemical processes. Their surface properties, such as acidity and hydrophilicity, play a crucial role in their catalytic activity. The introduction of organic groups, such as trimethylsilyl groups, can significantly modify these properties.

In a notable study, aluminosilicate (B74896) catalysts were post-synthetically modified with trimethylsilyl groups using a temperature vacuum pretreatment method. This process allowed for controlled grafting of the trimethylsilyl groups onto the catalyst surface. The resulting trimethylsilylated aluminosilicates exhibited a significant reduction in water adsorption, indicating a more hydrophobic surface.

This increased hydrophobicity was found to directly correlate with enhanced catalytic performance in specific reactions. For instance, in the aminolysis of styrene (B11656) oxide with aniline, the turnover frequency scaled up with the number of grafted trimethylsilyl groups. The heavily trimethylsilylated sample demonstrated a turnover frequency three to five times higher than the parent aluminosilicate material, highlighting the profound effect of surface modification on catalytic activity.

| Material | Water Adsorption | Turnover Frequency (Styrene Oxide Aminolysis) |

| Parent Aluminosilicate | High | Base Rate |

| Lightly Trimethylsilylated | Reduced | Increased |

| Heavily Trimethylsilylated | Significantly Reduced | 3-5 times higher than base rate |

Plasma polymerization is a solvent-free technique used to deposit thin polymer films onto a variety of substrates. This compound can be used as a monomer in this process to create organosilicon polymer coatings (SiOxCyHz). These coatings can range from soft, organic polymeric structures to harder, silica-like materials, depending on the deposition parameters.

In a study investigating SiOxCyHz coatings prepared from a gaseous mixture of this compound and oxygen, the properties of the resulting thin films were examined. The application of a continuous wave (CW) plasma versus a pulsed wave (PW) plasma was found to significantly influence the characteristics of the coatings.

The ratio of oxygen in the gaseous mixture was a key factor determining the properties of the films. An increase in the oxygen ratio led to a decrease in the carbon content and the water contact angle of the coatings prepared in CW mode. The use of PW plasma, on the other hand, resulted in materials with a more hydrophobic character and an increased content of CHx and Si-CH₃ structures compared to the CW mode.

Furthermore, the stability of these coatings in air and water was found to be dependent on the deposition parameters. An increase in the oxygen ratio and pulse repetition frequency improved the resistance to the atmospheric environment. The use of PW plasma also significantly enhanced the stability of the thin films when immersed in water, preventing the delamination observed in some CW-prepared coatings.

| Plasma Mode | Oxygen Ratio | Water Contact Angle | Stability in Water |

| Continuous Wave (CW) | Low | High | Variable |

| Continuous Wave (CW) | High | Low | Prone to delamination |

| Pulsed Wave (PW) | High | High | Significantly improved |

Role in Green Chemistry Methodologies

The principles of green chemistry encourage the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound can contribute to these goals in several ways, primarily through its role in facilitating eco-friendly procedures and enabling more sustainable synthetic routes.

One of the key tenets of green chemistry is the minimization of waste. The use of protecting groups in organic synthesis, while often necessary, can lead to additional steps and waste generation. However, the strategic use of reagents like this compound as a protecting group for alcohols and carboxylic acids can simplify purification processes, potentially reducing the need for chromatography and the associated solvent consumption. chemimpex.com

Furthermore, this compound can act as a water scavenger. In many reactions, the presence of water can lead to unwanted side reactions or catalyst deactivation. By reacting with water to form trimethylsilanol (B90980) and acetic acid, this compound can effectively remove water from a reaction mixture, driving the equilibrium towards the desired product and improving reaction efficiency. This in-situ water removal can eliminate the need for physical drying agents or azeotropic distillation, which are often less environmentally friendly.

The development of one-pot tandem reactions is another important aspect of sustainable synthesis, as it reduces the number of workup and purification steps, saving time, energy, and materials. While direct examples of this compound in complex tandem reactions are not abundant, its properties as a mild silylating agent and water scavenger could potentially be exploited in the design of such efficient and eco-friendly synthetic methodologies.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Trimethylsilyl (B98337) Acetate (B1210297) Transformations

The development of innovative catalytic systems is crucial for unlocking the full potential of trimethylsilyl acetate in a variety of chemical transformations. Current research is geared towards the discovery of catalysts that can operate under mild conditions with high efficiency and selectivity.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering an alternative to traditional metal-based catalysts. nih.govtcichemicals.com Proline and its derivatives, for instance, have been successfully employed in a range of asymmetric reactions. tcichemicals.com The future may see the application of such organocatalysts to mediate enantioselective transformations involving this compound, such as in aldol (B89426) or Michael addition reactions where it can act as a silylating agent for the resulting intermediates. The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, could offer enhanced control over the stereochemical outcome of these reactions. nih.gov

Photocatalysis: Visible-light photocatalysis has gained significant traction as a sustainable method for initiating chemical reactions. albany.edu This technology utilizes light energy to generate reactive intermediates under mild conditions. Future research could explore the use of photocatalysts to promote novel transformations of this compound. For instance, photocatalytically generated radicals could participate in addition reactions where this compound serves to trap intermediates or functionalize substrates.

Biocatalysis: The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers high selectivity and operation under environmentally benign conditions. nih.gov While the biocatalytic transformations of organosilicon compounds are still a developing field, there is potential for engineering enzymes to catalyze reactions involving this compound. nih.gov For example, lipases could potentially be used for the enzymatic transesterification or hydrolysis of this compound, offering a green alternative to chemical methods.

A summary of emerging catalytic systems and their potential applications in this compound transformations is presented in the table below.

| Catalytic System | Potential Application for this compound | Advantages |

| Organocatalysis | Asymmetric silylation, aldol and Michael reactions | Metal-free, high enantioselectivity, mild reaction conditions |

| Photocatalysis | Radical-mediated functionalization, C-H activation | Use of visible light, sustainable, novel reactivity |

| Biocatalysis | Enantioselective hydrolysis and transesterification | High selectivity, environmentally friendly, mild conditions |

Application in New Areas of Organic and Material Science

The unique reactivity of this compound is being harnessed in the development of novel materials and for new applications in organic synthesis.

Biodegradable Polymers: There is a growing demand for biodegradable polymers to address the environmental challenges posed by plastic waste. mdpi.comresearchgate.net Research into silylacetal-containing polymers has shown that the silylacetal moiety can act as a cleavable unit, leading to polymer degradation under mild conditions upon desilylation. nih.gov this compound could potentially be used in the synthesis of such polymers, for instance, by introducing trimethylsilyl groups that can be later transformed into silylacetal linkages. The hydrolysis of ester bonds, a key mechanism in the degradation of many biodegradable polymers, can be influenced by the incorporation of silicon-containing groups. youtube.com

Surface Functionalization of Nanoparticles: The surface properties of nanoparticles play a critical role in their application in fields such as nanomedicine and catalysis. scispace.comnih.govresearchgate.net this compound can be employed as a surface modifying agent to functionalize nanoparticles. chemrxiv.orgmdpi.com By reacting with hydroxyl groups on the surface of materials like silica (B1680970), it can introduce trimethylsilyl groups, thereby altering the hydrophobicity and reactivity of the nanoparticles. nih.gov This functionalization can improve the dispersion of nanoparticles in polymer matrices and facilitate the attachment of other molecules, such as drugs or targeting ligands. nih.govmdpi.com

Controlled Release Systems: The development of advanced drug delivery systems that allow for the controlled release of therapeutic agents is a major focus in pharmaceutical research. nih.gov Materials modified with trimethylsilyl groups have been investigated for their potential in controlled drug delivery. nih.gov The hydrophobic nature of the trimethylsilyl group can retard the release of encapsulated drugs from porous materials. nih.gov this compound could be used to modify the surface of drug carriers, such as mesoporous silica nanoparticles, to fine-tune the release profile of the drug.

Computational Chemistry and Mechanistic Elucidation of Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of chemical reactions. researchgate.netukm.my These methods provide valuable insights into reaction pathways, transition state structures, and the factors that control reactivity and selectivity.

Mechanistic Studies of Hydrolysis and Transesterification: The hydrolysis and transesterification of esters are fundamental organic reactions. masterorganicchemistry.commdpi.comresearchgate.netmdpi.com Computational studies can be employed to elucidate the detailed mechanisms of these reactions for this compound. DFT calculations can model the reaction pathways, identify key intermediates and transition states, and quantify the activation energies. researchgate.netukm.my This information is crucial for optimizing reaction conditions and designing more efficient catalytic systems. For instance, computational studies can help in understanding the role of catalysts in lowering the activation barrier for the cleavage of the Si-O bond.

Modeling of Silylation Reactions: this compound is widely used as a silylating agent. Computational modeling can provide a deeper understanding of the mechanism of silylation reactions. By simulating the interaction of this compound with different functional groups, researchers can predict the regioselectivity and stereoselectivity of these reactions. This predictive capability can guide the design of new synthetic strategies and the development of more effective silylating agents.

Elucidation of Catalytic Cycles: For the novel catalytic systems being explored for this compound transformations, computational chemistry can play a vital role in elucidating the catalytic cycles. By modeling the interaction of the catalyst with the reactants and intermediates, it is possible to map out the entire catalytic process. This can help in identifying the rate-determining step and understanding the origin of catalysis, which is essential for the rational design of improved catalysts.

Q & A

Q. What are the fundamental chemical properties of trimethylsilyl acetate, and how can they be verified experimentally?

this compound (C₅H₁₂O₂Si) has a molecular weight of 132.23 g/mol (CAS 13411-48-8). Key properties include its volatility and reactivity as a silylating agent. Verification methods include:

- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .

- Nuclear magnetic resonance (NMR) to characterize the trimethylsilyl (TMS) group (δ ~0.1–0.3 ppm for Si(CH₃)₃) and acetate moiety (δ ~2.1 ppm for CH₃COO) .

- Gas chromatography (GC) to assess purity and retention behavior, leveraging its volatility for separation .

Q. How is this compound utilized as a derivatizing agent in carbohydrate analysis?

this compound is employed to convert hydroxyl groups in carbohydrates into volatile trimethylsilyl ethers for GC-MS analysis. This enhances thermal stability and reduces polarity, improving chromatographic separation. For example, alditol acetate derivatives of monosaccharides are prepared via acetylation followed by silylation, enabling quantification of reducing sugars in complex matrices like plant extracts .

Q. What is the role of this compound in acylation reactions, and what substrates are compatible?

this compound acts as a mild acylating agent for amines, alcohols, and thiols. It facilitates high-yield reactions (92–97%) under ambient conditions without requiring strong acids or bases. For example:

- Primary amines (e.g., benzylamine) yield acetamides (Entry 3, 97% yield).

- Phenols (e.g., nitrobenzene derivatives) form acetylated products (Entry 13, 94% yield) . Compatibility extends to sterically hindered substrates like tert-butanol (Entry 9, 92% yield) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated acylation to maximize yields across diverse substrates?

Experimental design methodologies (e.g., factorial design) are critical. Key factors include:

- Solvent selection : Ethyl acetate or toluene enhances solubility and reduces side reactions .

- Temperature : Room temperature suffices for most substrates, but elevated temperatures (40–60°C) improve kinetics for sluggish reactions .

- Substrate electronic effects : Electron-withdrawing groups (e.g., nitro in Entry 13) accelerate acylation, while electron-donating groups (e.g., methoxy in Entry 6) may require longer reaction times .

Q. What analytical challenges arise when using this compound in metabolite profiling, and how are they addressed?

Challenges include:

- Byproduct interference : Residual silylation reagents (e.g., BSTFA) can co-elute with analytes. Solution: Use high-purity reagents and optimize GC temperature programs .

- Hydrolysis sensitivity : Trimethylsilyl derivatives are moisture-sensitive. Solution: Perform derivatization under anhydrous conditions and store samples in desiccated environments .

- Quantitative accuracy : Internal standards like TMSP-d4 (deuterated trimethylsilyl propionate) normalize signal variability in NMR or MS .

Q. How does this compound compare to other silylation agents (e.g., BSTFA, MSTFA) in derivatization efficiency?

- Reactivity : BSTFA reacts faster with hydroxyl groups but may generate more byproducts. This compound offers slower, controlled derivatization, reducing side reactions in polysaccharide analysis .

- Volatility : this compound’s lower molecular weight improves GC peak resolution compared to bulkier agents like MSTFA .

- Application specificity : BSTFA is preferred for phenolic compounds, while this compound excels in carbohydrate and alcohol derivatization .

Q. What mechanistic insights explain the formation of this compound as a byproduct in non-hydrolytic sol-gel syntheses?

In silicon orthophosphate synthesis, tris(trimethylsilyl)phosphate (TTP) reacts with silicon acetate, releasing this compound via Si–O–P bond formation. The byproduct’s volatility facilitates its removal, driving the reaction equilibrium toward product formation. This mechanism is critical for achieving homogeneous Si–O–P networks in mesoporous materials .

Q. How can contradictory yield data in this compound-mediated reactions be analyzed?

Discrepancies often stem from: